molecular formula C22H18ClN3OS B11120704 6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11120704
M. Wt: 407.9 g/mol
InChI Key: FAMPLVRGDRDXIM-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with a complex structure. Its systematic name reflects its substituents and functional groups. Let’s break it down:

    Quinoline: The core structure consists of a quinoline ring, which is a heterocyclic aromatic ring containing nitrogen.

    Carboxamide: The carboxamide functional group is present, indicating an amide linkage to the quinoline ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Quinoline Synthesis: Start with the synthesis of the quinoline ring, often via a Povarov reaction or a Friedländer synthesis.

    Carboxamide Formation: Finally, convert the amine group to a carboxamide using appropriate reagents.

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific proprietary methods may vary among manufacturers.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation at various positions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Substitution reactions occur at the chlorine and pyridine positions.

    Common Reagents and Conditions: Reagents like Pd/C, NaBH₄, and various halogenating agents are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.

    Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

    Materials Science: Its unique structure could find applications in organic electronics or materials design.

Mechanism of Action

    Molecular Targets: Investigate its binding affinity to specific proteins or enzymes.

    Pathways: Explore how it affects cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related quinoline derivatives.

    Similar Compounds: Mention compounds like quinoline-4-carboxamide or other structurally related molecules.

Properties

Molecular Formula

C22H18ClN3OS

Molecular Weight

407.9 g/mol

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18ClN3OS/c1-2-16-4-6-21(28-16)20-12-18(17-11-15(23)3-5-19(17)26-20)22(27)25-13-14-7-9-24-10-8-14/h3-12H,2,13H2,1H3,(H,25,27)

InChI Key

FAMPLVRGDRDXIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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